Rel-(1r,3r)-3-(3,5-difluoro-4-(trifluoromethoxy)phenoxy)cyclobutan-1-amine hydrochloride
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Overview
Description
Rel-(1r,3r)-3-(3,5-difluoro-4-(trifluoromethoxy)phenoxy)cyclobutan-1-amine hydrochloride is a synthetic organic compound that belongs to the class of cyclobutanamines. This compound is characterized by the presence of a cyclobutane ring substituted with a phenoxy group that contains difluoro and trifluoromethoxy substituents. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,3r)-3-(3,5-difluoro-4-(trifluoromethoxy)phenoxy)cyclobutan-1-amine hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction.
Substitution with Difluoro and Trifluoromethoxy Groups: These substituents can be introduced through halogenation and subsequent nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final amine product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the difluoro and trifluoromethoxy groups to their corresponding hydro derivatives.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Oxides, imines.
Reduction Products: Hydro derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1r,3r)-3-(3,5-difluoro-4-(trifluoromethoxy)phenoxy)cyclobutan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of difluoro and trifluoromethoxy groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1r,3r)-3-(3,5-difluoro-4-methoxyphenoxy)cyclobutan-1-amine hydrochloride
- Rel-(1r,3r)-3-(3,5-dichloro-4-(trifluoromethoxy)phenoxy)cyclobutan-1-amine hydrochloride
Uniqueness
Rel-(1r,3r)-3-(3,5-difluoro-4-(trifluoromethoxy)phenoxy)cyclobutan-1-amine hydrochloride is unique due to the presence of both difluoro and trifluoromethoxy groups, which can significantly influence its chemical and biological properties. These substituents can enhance its stability, lipophilicity, and binding interactions with molecular targets.
Properties
Molecular Formula |
C11H11ClF5NO2 |
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Molecular Weight |
319.65 g/mol |
IUPAC Name |
3-[3,5-difluoro-4-(trifluoromethoxy)phenoxy]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H10F5NO2.ClH/c12-8-3-7(18-6-1-5(17)2-6)4-9(13)10(8)19-11(14,15)16;/h3-6H,1-2,17H2;1H |
InChI Key |
QCENKGSZICCGLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OC2=CC(=C(C(=C2)F)OC(F)(F)F)F)N.Cl |
Origin of Product |
United States |
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